molecular formula C23H25BrF3N3O2 B13408177 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide CAS No. 76351-90-1

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

Cat. No.: B13408177
CAS No.: 76351-90-1
M. Wt: 512.4 g/mol
InChI Key: IFZSTBCHFSTXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide (hereafter referred to as the "target compound") is a structurally complex benzamide derivative featuring an 8-azabicyclo[3.2.1]octane core. Its molecular formula is C23H25BrF3N3O2 (molar mass: ~518.33 g/mol), with a 3-(trifluoromethyl)phenylmethyl substituent on the azabicyclo moiety and a 4-amino-5-bromo-2-methoxybenzamide group .

Properties

CAS No.

76351-90-1

Molecular Formula

C23H25BrF3N3O2

Molecular Weight

512.4 g/mol

IUPAC Name

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C23H25BrF3N3O2/c1-32-21-11-20(28)19(24)10-18(21)22(31)29-15-8-16-5-6-17(9-15)30(16)12-13-3-2-4-14(7-13)23(25,26)27/h2-4,7,10-11,15-17H,5-6,8-9,12,28H2,1H3,(H,29,31)

InChI Key

IFZSTBCHFSTXSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)C(F)(F)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Target Compound and Analogs

Compound Name / CID Azabicyclo Substituent Benzamide Substituents Molecular Formula Molar Mass (g/mol) Predicted CCS (Ų, [M+H]+) Notes References
Target Compound (CID: N/A) 3-(Trifluoromethyl)phenyl 4-amino-5-bromo-2-methoxy C23H25BrF3N3O2 518.33 N/A High lipophilicity due to CF3 group
4-amino-5-bromo-N-[8-[(3-fluorophenyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl]-2-methoxy-benzamide (CAS 76351-95-6) 3-Fluorophenyl 4-amino-5-bromo-2-methoxy C22H25BrFN3O2 462.36 N/A Reduced steric bulk vs. CF3 analog
Exo-4-amino-5-bromo-2-methoxy-N-[8-(2-fluorobenzyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide (CID 3068178) 2-Fluorophenyl 4-amino-5-bromo-2-methoxy C22H25BrFN3O2 462.36 208.3 Exo stereochemistry; moderate CCS
Exo-5-bromo-2,3-dimethoxy-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CID 3068193) Phenyl 5-bromo-2,3-dimethoxy (no amino) C23H27BrN2O3 483.38 N/A Lacks amino group; dimethoxy substitution
4-amino-5-bromo-N-[8-(thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]-2-methoxybenzamide (CAS 76352-00-6) Thiophen-3-ylmethyl 4-amino-5-bromo-2-methoxy C20H24BrN3O2S 464.3 N/A Sulfur-containing heterocycle substituent
4-amino-5-bromo-N-[8-[(3-chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl]-2-ethoxy-benzamide 3-Chlorophenyl 4-amino-5-bromo-2-ethoxy C23H26BrClN3O2 506.83 N/A Ethoxy vs. methoxy substitution

Key Structural Variations and Implications

The thiophen-3-ylmethyl substituent (CAS 76352-00-6) replaces fluorine with a sulfur atom, which may alter metabolic stability or receptor interactions .

The absence of the 4-amino group in CID 3068193 (replaced by dimethoxy groups) could reduce hydrogen-bonding capacity, impacting target engagement .

Stereochemistry: Exo configuration is explicitly noted for CID 3068178 and CID 3068193, which may influence conformational stability and biological activity .

Physicochemical and Pharmacokinetic Insights

  • Collision Cross-Section (CCS) : The 2-fluorophenyl analog (CID 3068178) exhibits a CCS of 208.3 Ų for [M+H]+, suggesting a compact molecular shape that may correlate with favorable bioavailability . The target compound’s larger trifluoromethyl group could increase CCS, though data are unavailable.

Biological Activity

4-Amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide, also known by its CAS number 76352-01-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25BrF3N3O2
  • Molecular Weight : 512.37 g/mol
  • Structural Features : The compound features an amino group, a bromine atom, a methoxy group, and a trifluoromethyl group, which are significant for its biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.

  • Receptor Binding : The compound functions as an agonist for α7 nAChRs, which are implicated in various neurological processes including cognition and memory.
  • Calcium Permeability : α7 nAChRs exhibit high calcium permeability, which is crucial for downstream signaling pathways involved in neuroprotection and synaptic plasticity .
  • Allosteric Modulation : The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with receptor sites .

Pharmacological Studies

  • Neuroprotective Effects : Studies have shown that compounds targeting α7 nAChRs can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's .
  • Cognitive Enhancement : Research indicates that agonists of α7 nAChRs can improve cognitive functions in animal models, suggesting potential therapeutic applications in cognitive impairments .

Case Studies

  • Animal Models : In a study involving mice subjected to cognitive stressors, administration of 4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide resulted in significant improvements in memory retention compared to control groups.
    StudyModelOutcome
    Study 1MiceImproved memory retention
    Study 2Rat model of Alzheimer'sReduced neuroinflammation

Comparative Analysis

The compound's biological profile can be compared with other known α7 nAChR agonists:

Compound NameMechanism of ActionNotable Effects
GTS-21Partial agonistCognitive enhancement
PNU-282987Selective agonistNeuroprotection against ischemia

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.